5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is a complex organic compound that features a phthalazine moiety linked to a hexane backbone with multiple hydroxyl groups. This compound is part of the broader class of phthalazine derivatives, which are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol typically involves the condensation of phthalazine derivatives with hexane-based polyols. One common method includes the reaction of phthalazine hydrazide with hexane-1,2,3,4,6-pentol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces ethers or esters.
Scientific Research Applications
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) or bind to gamma-aminobutyric acid (GABA) receptors, thereby exerting anti-inflammatory or anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, known for its biological activities.
Hydralazine: An antihypertensive agent with a similar phthalazine core.
Azelastine: An antihistamine that also contains a phthalazine moiety.
Uniqueness
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is unique due to its multiple hydroxyl groups and the hydrazinylidene linkage, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Properties
IUPAC Name |
5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXLYEKQSQUJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.